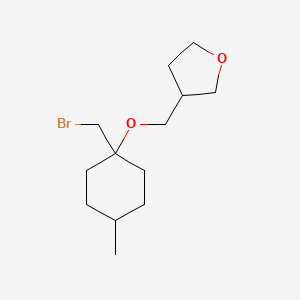
3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydrofuran moiety via an oxymethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran typically involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. One common method involves the reaction of 4-methylcyclohexanol with bromine to form 1-(bromomethyl)-4-methylcyclohexane. This intermediate is then reacted with tetrahydrofuran in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
化学反应分析
Types of Reactions
3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as hydroxyl, amino, or alkyl groups.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products typically include alkanes or other reduced hydrocarbons.
科学研究应用
3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in target molecules.
相似化合物的比较
Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Shares the bromomethyl and cyclohexyl moieties but lacks the tetrahydrofuran ring.
Tetrahydrofuran: A simpler compound without the bromomethyl and cyclohexyl groups.
4-Methylcyclohexanol: Precursor in the synthesis of the target compound, lacks the bromomethyl group.
Uniqueness
3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran is unique due to its combination of a bromomethyl group, a cyclohexyl ring, and a tetrahydrofuran moiety
属性
分子式 |
C13H23BrO2 |
|---|---|
分子量 |
291.22 g/mol |
IUPAC 名称 |
3-[[1-(bromomethyl)-4-methylcyclohexyl]oxymethyl]oxolane |
InChI |
InChI=1S/C13H23BrO2/c1-11-2-5-13(10-14,6-3-11)16-9-12-4-7-15-8-12/h11-12H,2-10H2,1H3 |
InChI 键 |
JXWBBTRYEOBGBY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CBr)OCC2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















